molecular formula C6H6Cl2N2O B1370621 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride CAS No. 1171932-05-0

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1370621
CAS No.: 1171932-05-0
M. Wt: 193.03 g/mol
InChI Key: PGQMLMFFPPRDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride: is a chemical compound with the molecular formula C6H6Cl2N2O and a molecular weight of 193.03 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Scientific Research Applications

4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:

Safety and Hazards

“4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride” is classified as an irritant . It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Biochemical Analysis

Biochemical Properties

4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of antimicrobial and antibacterial compounds . It interacts with various enzymes and proteins, facilitating the formation of covalent bonds with amino acid residues. This compound is known to inhibit certain enzymes by forming stable complexes, thereby altering their activity. For instance, it can interact with serine proteases, leading to enzyme inhibition and subsequent effects on protein degradation pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, forming covalent adducts that inhibit enzyme activity. This compound can also act as an electrophile, reacting with nucleophilic sites on proteins and DNA[5][5]. These interactions result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to cause alterations in cellular function, including changes in cell viability and proliferation . These temporal effects are crucial for understanding the compound’s stability and long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation and subsequent excretion . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride typically involves the chlorination of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid. The process can be summarized as follows:

    Starting Material: 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.

    Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

    Reaction Conditions: The reaction is carried out under reflux conditions, typically in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines under suitable conditions[][3].

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) can facilitate the hydrolysis reaction.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions[][3].

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols and Amines: Formed by reduction[][3].

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is primarily based on its reactivity as an acyl chloride. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in medicinal chemistry to modify drug molecules and enhance their pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid: The precursor to the carbonyl chloride derivative.

    4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride: A similar compound with a methyl group instead of an ethyl group.

    4-Chloro-1-phenyl-1H-pyrazole-5-carbonyl chloride: A derivative with a phenyl group.

Uniqueness

4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the ethyl group can influence the compound’s steric and electronic characteristics, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-chloro-2-ethylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQMLMFFPPRDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride (5 ml) was added to 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (1 g) and the reaction was heated at 80° C. for 6 h then cooled to room temperature overnight. The reaction was evaporated, then azeotroped with toluene to give title compound, 970 mg.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.